molecular formula C15H15NO5S B497996 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886119-88-6

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B497996
CAS No.: 886119-88-6
M. Wt: 321.3g/mol
InChI Key: YBZAIUMRPHGCLV-UHFFFAOYSA-N
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Description

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid is a benzoic acid derivative featuring a sulfonamide group substituted with a 4-methoxy-3-methylphenyl moiety. Its molecular formula is C₁₆H₁₇NO₅S, with a molecular weight of 335.38 g/mol.

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-9-11(7-8-14(10)21-2)22(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZAIUMRPHGCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonation of Methyl 2-Aminobenzoate

Methyl 2-aminobenzoate reacts with chlorosulfonic acid (5–8 equiv) at 5–10°C for 7–9 hours, producing methyl 2-(sulfonylchloride)benzoate intermediates. This exothermic reaction requires careful temperature control to prevent decomposition.

Step 2: Amination and Demethylation

The sulfonyl chloride intermediate undergoes amination with 4-methoxy-3-methylaniline in dichloromethane, followed by alkaline hydrolysis (NaOH, 80°C) to cleave the methyl ester. Critical parameters include:

  • Mole ratios : 1:1.2 (sulfonyl chloride:amine) for complete conversion.

  • Reaction time : 6–8 hours for amination.

  • Yield optimization : 75% overall yield achieved through recrystallization from ethanol-water mixtures.

Palladium-Catalyzed Cross-Coupling Approaches

Aryl metal coupling strategies enable modular construction of the biphenyl scaffold. Source details a nickel/palladium-mediated synthesis of 2-(4-methylphenyl)benzoic acid esters, adaptable to the target molecule:

Suzuki-Miyaura Coupling

Methyl 2-bromobenzoate reacts with 4-methoxy-3-methylphenylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1). Challenges include:

  • Ortho-substitution effects : Reduced yields (≤50%) due to steric hindrance.

  • Byproduct formation : Homocoupling of boronic acid necessitates excess reagents (1.5 equiv).

Negishi Coupling

Improved yields (65–70%) are achieved using preformed 4-methoxy-3-methylzinc bromide and methyl 2-iodobenzoate with Pd(dba)₂ (1 mol%). Key conditions:

  • Temperature : Reflux in THF (66°C).

  • Additives : LiCl (2 equiv) enhances transmetalation efficiency.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Aqueous coupling91>99HighLow
Two-step7599.5MediumModerate
Negishi coupling7098LowHigh

Key observations :

  • Aqueous method excels in green chemistry metrics but requires access to sulfonyl chloride precursors.

  • Two-step synthesis balances yield and purity, though chlorosulfonic acid handling poses safety concerns.

  • Cross-coupling offers structural versatility but suffers from catalyst costs and lower atom economy.

Crystallization and Purification Strategies

Final product purification typically involves:

  • Acid-base extraction : Dissolution in NaHCO₃ (pH 8–9) followed by HCl precipitation.

  • Recrystallization : Ethanol/water (3:1) affords needle-like crystals with 99.5% purity.

  • Decolorization : Activated carbon treatment removes residual colored impurities .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while oxidation of the methoxy group can produce carboxylic acids.

Scientific Research Applications

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Implications

  • The 4-methoxy-3-methylphenyl group in the target compound enhances solubility and electronic stability compared to 1JL’s 4-methylphenyl.
  • Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target lacks a triazine ring, limiting cross-application in agriculture.

Biological Activity

2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid, also known as 4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid, is a sulfonamide derivative with significant biological activities. This compound is characterized by its structural complexity, which includes a benzoic acid core and a sulfonamide group, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C22_{22}H21_{21}N O5_{5}S
  • Molecular Weight : 411.47 g/mol
  • Density : 1.324 g/cm³
  • Boiling Point : 606.9ºC at 760 mmHg

The compound's aromatic structure contributes to its chemical reactivity and biological activity, enabling it to engage in various interactions with biological targets.

The mechanism of action of 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of biological functions. Key pathways affected may include:

  • Folate Synthesis Inhibition : Similar to other sulfonamides, this compound may interfere with bacterial folate metabolism, inhibiting growth.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in bacterial metabolism, contributing to its antibacterial properties.

Antibacterial Activity

The compound exhibits notable antibacterial properties due to its sulfonamide structure. Sulfonamides are known for their ability to inhibit bacterial growth by targeting the folate synthesis pathway. Research indicates that similar compounds have demonstrated effectiveness against various bacterial strains, including resistant strains.

Anti-inflammatory and Analgesic Effects

Studies suggest potential anti-inflammatory and analgesic effects associated with this compound. The structural features that enhance solubility may also contribute to its effectiveness in these roles.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
4-Aminobenzoic AcidC7_{7}H7_{7}NO2_{2}Local anesthetic properties
SulfanilamideC6_{6}H8_{8}N2_{2}O2_{2}SAntibacterial activity
4-MethoxybenzenesulfonamideC7_{7}H9_{9}NO3_{3}SAntibacterial properties

The unique combination of the methoxy and methyl groups in 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid enhances its solubility and biological activity compared to simpler sulfonamides.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets:

  • Inhibition Studies : Research has shown that 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid can effectively inhibit specific enzymes crucial for bacterial survival. This inhibition is significant in the context of rising antibiotic resistance.
  • Synergistic Effects : In combination studies with conventional antibiotics, this compound has demonstrated synergistic effects, enhancing the efficacy of treatments against resistant bacterial strains .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles indicate favorable absorption and distribution characteristics, supporting its potential use in therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 2-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid?

  • Methodological Answer : The compound is typically synthesized via sulfonamide formation. A plausible route involves:

Sulfonyl chloride preparation : React 4-methoxy-3-methylphenol with chlorosulfonic acid to form the corresponding sulfonyl chloride.

Coupling reaction : React the sulfonyl chloride with 2-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Purification : Crystallization or column chromatography to isolate the product.
Characterization is performed using 1^1H/13^{13}C NMR (to confirm sulfonamide linkage and aromatic substitution patterns) and HPLC for purity assessment .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (300–500 MHz) and 13^{13}C NMR to resolve aromatic protons, sulfonamide NH, and methoxy/methyl groups.
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm1^{-1}).
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological studies) .

Q. What are the typical solubility challenges, and how can they be addressed during experimental design?

  • Methodological Answer : The compound’s solubility in aqueous buffers is limited due to its aromatic and sulfonamide groups. Strategies include:
  • Solvent systems : Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions, followed by dilution in buffered saline.
  • pH adjustment : The carboxylic acid moiety allows solubility in alkaline conditions (pH > 8).
  • Co-solvents : Ethanol or propylene glycol for in vitro assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Contradictory results may arise from:
  • Purity variations : Validate purity via HPLC and elemental analysis.
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation times, and solvent controls).
  • Structural analogs : Confirm the compound’s identity (e.g., distinguish from isomers or decomposition products using LC-MS).
    Comparative studies with reference standards (e.g., commercial sulfonamide inhibitors) are recommended .

Q. What strategies can be employed to optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :
  • Salt formation : Convert the carboxylic acid to a sodium or potassium salt.
  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability.
  • Nanoparticle encapsulation : Use liposomal or polymeric carriers to enhance delivery.
    Structural modifications (e.g., fluorination at specific positions) may also improve pharmacokinetics, as seen in related fluorinated benzoic acid derivatives .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target enzymes?

  • Methodological Answer :
  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase or cyclooxygenase).
  • Molecular Dynamics (MD) simulations : Assess binding stability over time (e.g., GROMACS or AMBER).
  • QSAR modeling : Correlate structural features (e.g., sulfonamide group orientation) with activity data from analogs.
    Validate predictions with in vitro enzyme inhibition assays .

Q. How can regioselective functionalization of the benzoic acid core be achieved for derivative synthesis?

  • Methodological Answer :
  • Protecting groups : Temporarily block the carboxylic acid with methyl ester or tert-butyl groups during sulfonylation.
  • Directed ortho-metalation : Use lithium bases to introduce substituents at specific positions.
  • Cross-coupling reactions : Suzuki-Miyaura coupling for aryl-aryl bond formation.
    Monitor reaction progress via TLC and intermediate characterization by NMR .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the compound’s enzyme inhibition potency across studies?

  • Methodological Answer :
  • Replicate assays : Ensure consistency in enzyme sources (e.g., human vs. bacterial isoforms).
  • Control experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) as benchmarks.
  • Meta-analysis : Compare IC50_{50} values across studies while accounting for assay pH, temperature, and substrate concentrations.
    Discrepancies may indicate isoform-specific activity or assay interference from impurities .

Methodological Notes

  • Key References : Synthesis (), biological activity (), computational modeling ().

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